Synthesis of Novel Fluorinated Pharmaceuticals
The compound serves as a versatile intermediate for developing fluorinated drug candidates. The trifluoroethyl group is a recognized bioisostere for ethyl or ethoxy groups, and its incorporation can enhance metabolic stability and lipophilicity in lead optimization campaigns [1]. While no specific data exists for this compound, its ortho-substitution pattern offers a unique steric and electronic environment for generating novel chemical space.
